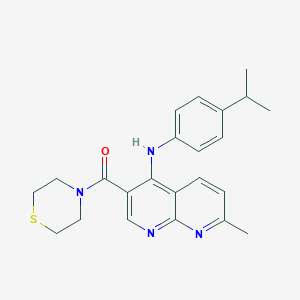

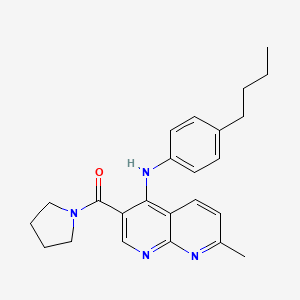

(4-((4-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

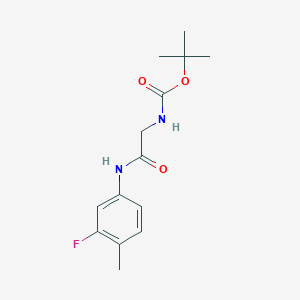

Vue d'ensemble

Description

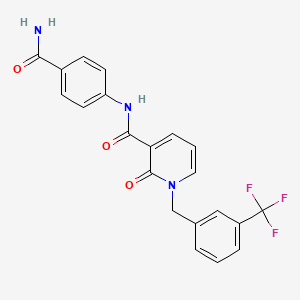

This compound is a complex organic molecule with multiple functional groups. It contains a naphthyridine ring, which is a nitrogen-containing heterocyclic compound, and a thiomorpholino group, which is a sulfur-containing heterocycle. The presence of an amino group attached to an isopropylphenyl group suggests that this compound could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthyridine ring system would likely contribute to the rigidity of the molecule, while the isopropylphenylamino and thiomorpholino groups could potentially introduce some flexibility .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino group, the sulfur atom in the thiomorpholino group, and the nitrogen atoms in the naphthyridine ring . These atoms are all capable of acting as nucleophiles or bases, which could make the compound reactive towards electrophiles and acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of multiple rings could increase its rigidity and potentially its melting point and boiling point . The presence of nitrogen and sulfur atoms could also influence its solubility in various solvents .

Applications De Recherche Scientifique

Photophysical and Electroluminescent Properties

Research on phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands, including their synthesis, photophysical, and electroluminescent properties, has been conducted. These studies focus on the application of these complexes in organic light-emitting diodes (OLEDs), indicating the potential for similar naphthyridin compounds to be used in advanced material science and optoelectronic devices (Kang et al., 2011).

Intramolecular Rearrangement under UV Light

Another study highlights the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones under irradiation with 365 nm UV light. This process demonstrates an environmentally friendly and efficient method for producing certain derivatives, suggesting possible pathways for synthesizing or modifying compounds like the one for various scientific applications (Jing et al., 2018).

DFT Calculations and Nonlinear Optical (NLO) Analysis

DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO), and nonlinear optical (NLO) analysis of novel compounds have been performed, providing insights into their electronic and optical properties. Such studies are crucial for the development of new materials with potential applications in optoelectronics and photonics (Halim & Ibrahim, 2017).

Imaging Agents for Parkinson's Disease

The synthesis of compounds for use as potential PET agents for imaging of specific enzymes in Parkinson's disease showcases the medical imaging application of complex organic molecules. This indicates the potential for compounds like the specified one to be adapted for diagnostic purposes in neurodegenerative diseases (Wang et al., 2017).

Orientations Futures

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology . Further studies could explore the synthesis, reactivity, and potential applications of this compound .

Mécanisme D'action

Mode of Action

Based on its chemical structure, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Metabolism may occur in the liver, and excretion is likely to occur via the kidneys .

Result of Action

Based on its chemical structure, it may have potential antioxidant and antimicrobial activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions may affect the compound’s stability and its ability to interact with its targets .

Propriétés

IUPAC Name |

[7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4OS/c1-15(2)17-5-7-18(8-6-17)26-21-19-9-4-16(3)25-22(19)24-14-20(21)23(28)27-10-12-29-13-11-27/h4-9,14-15H,10-13H2,1-3H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWZOAJHNUMIIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(C)C)C(=O)N4CCSCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-N-(1-hydroxybutan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2383156.png)

![4-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2383162.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2383169.png)

![[(2R,5S)-5-(Aminomethyl)oxolan-2-yl]methanol](/img/structure/B2383171.png)

![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2383172.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pentanamide](/img/structure/B2383178.png)